molecular formula C16H22N2O B11783106 N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide

N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide

Katalognummer: B11783106
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: UWDQIUGKCINYGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclopropanation of a suitable alkene using a carbenoid reagent, followed by the reaction with a piperidine derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of the piperidine moiety and the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Eigenschaften

Molekularformel

C16H22N2O

Molekulargewicht

258.36 g/mol

IUPAC-Name

N-methyl-2-phenyl-N-piperidin-3-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H22N2O/c1-18(13-8-5-9-17-11-13)16(19)15-10-14(15)12-6-3-2-4-7-12/h2-4,6-7,13-15,17H,5,8-11H2,1H3

InChI-Schlüssel

UWDQIUGKCINYGT-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCCNC1)C(=O)C2CC2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.